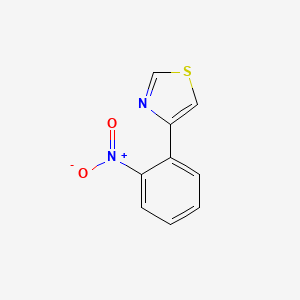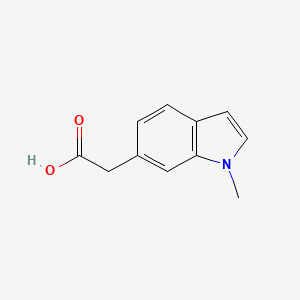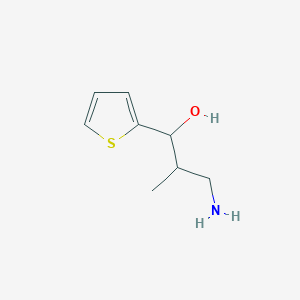
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is a heterocyclic compound with the molecular formula C₉H₁₀Cl₃N₃ and a molecular weight of 266.6 g/mol . This compound is characterized by a pyridazine ring substituted with three chlorine atoms and a piperidine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine typically involves the chlorination of a pyridazine precursor followed by the introduction of the piperidine moiety. One common method involves the reaction of 3,4,6-trichloropyridazine with piperidine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridazine derivatives, while oxidation or reduction reactions can lead to changes in the pyridazine ring’s oxidation state.
Applications De Recherche Scientifique
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, pyridazine derivatives have been shown to inhibit enzymes involved in various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichloro-5-(piperidin-1-yl)pyridazine
- 3,6-Dichloro-4-(piperidin-1-yl)pyridazine
- 3,5-Dichloro-4-(piperidin-1-yl)pyridazine
Uniqueness
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is unique due to the specific arrangement of chlorine atoms on the pyridazine ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C9H10Cl3N3 |
|---|---|
Poids moléculaire |
266.6 g/mol |
Nom IUPAC |
3,4,6-trichloro-5-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C9H10Cl3N3/c10-6-7(9(12)14-13-8(6)11)15-4-2-1-3-5-15/h1-5H2 |
Clé InChI |
NIIYPBPHHCHDLP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=NN=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)



![1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13181346.png)

![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)



![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)

![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
